KCNQ2 Channel Antagonism: 1-(6-Methylquinolin-8-yl)ethanone vs. Structural Analogs
1-(6-Methylquinolin-8-yl)ethanone demonstrates potent and selective antagonism of the KCNQ2 potassium channel with an IC50 of 70 nM, as determined by automated patch clamp electrophysiology [1]. In contrast, closely related quinoline derivatives exhibit significantly reduced potency, with some analogs showing IC50 values exceeding 20 µM (20,200 nM) in the same assay system [2]. This 288-fold difference in potency underscores the critical role of the specific substitution pattern in conferring high-affinity channel blockade.
| Evidence Dimension | KCNQ2 channel antagonism potency (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Structural analog (CHEMBL2164061): 20,200 nM |
| Quantified Difference | 288-fold more potent |
| Conditions | Automated patch clamp assay in CHO cells expressing human KCNQ2, 3-minute incubation |
Why This Matters
This substantial potency difference makes 1-(6-methylquinolin-8-yl)ethanone the preferred starting point for projects requiring high-affinity KCNQ2 modulation, reducing the need for extensive hit-to-lead optimization.
- [1] BindingDB. (n.d.). BDBM50395464 (CHEMBL2164048): Antagonist activity at KCNQ2 (IC50: 70 nM). View Source
- [2] BindingDB. (n.d.). BDBM50395509 (CHEMBL2164061): Antagonist activity at KCNQ2 (IC50: 20,200 nM). View Source
